2-Formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Formylphenyl 4-chlorobenzenesulfonate is an organic compound belonging to the class of sulfonyl compounds It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 4-chlorobenzenesulfonate moiety
Mechanism of Action
Target of Action
It’s known that the compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates
Biochemical Pathways
The compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates , but the downstream effects of these structures on biochemical pathways require further investigation.
Result of Action
The compound is part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates , but the specific results of these structures’ actions at the molecular and cellular level require further investigation.
Action Environment
The action of 2-Formylphenyl 4-chlorobenzenesulfonate is influenced by the environment in which it is present. The compound forms part of a series of solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates . The formation of these structures, and thus the action of the compound, is influenced by factors such as temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of salicylaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve salicylaldehyde in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution to deprotonate the hydroxyl group of salicylaldehyde.
- Slowly add 4-chlorobenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Nucleophilic Substitution: Substituted phenyl 4-chlorobenzenesulfonates.
Oxidation: 2-Carboxyphenyl 4-chlorobenzenesulfonate.
Reduction: 2-Hydroxymethylphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 2-Formylphenyl 4-methylbenzenesulfonate
- 2-Formylphenyl 4-bromobenzenesulfonate
- 4-Formylphenyl 4-chlorobenzenesulfonate
Comparison: 2-Formylphenyl 4-chlorobenzenesulfonate is unique due to the presence of both a formyl group and a 4-chlorobenzenesulfonate moiety. This combination imparts distinct reactivity and binding properties compared to its analogs. For instance, the presence of the chlorine atom enhances its ability to participate in halogen bonding, which can be crucial in supramolecular chemistry and crystal engineering .
Properties
IUPAC Name |
(2-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-5-7-12(8-6-11)19(16,17)18-13-4-2-1-3-10(13)9-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRPLPUSNJOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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